molecular formula C18H22ClN3O4S2 B2551897 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1219369-44-4

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2551897
CAS No.: 1219369-44-4
M. Wt: 443.96
InChI Key: ZBJUTCBTJDOQMQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the chloro substituent: Chlorination of the benzothiazole core using thionyl chloride or phosphorus pentachloride.

    Formation of the pyrrolidine ring: This can be done through the reaction of the benzothiazole derivative with pyrrolidine-2-carboxylic acid.

    Attachment of the methanesulfonyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride.

    Introduction of the oxolan-2-ylmethyl group: This final step involves the reaction of the intermediate with oxolan-2-ylmethylamine

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antibacterial or antifungal agent .

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-28(24,25)22-9-3-7-14(22)17(23)21(11-12-5-4-10-26-12)18-20-16-13(19)6-2-8-15(16)27-18/h2,6,8,12,14H,3-5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJUTCBTJDOQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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